molecular formula C20H20ClN3O3 B10951124 1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10951124
M. Wt: 385.8 g/mol
InChI Key: GLMQKYSMLKTMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but let’s break it down It belongs to the class of carboxamides and features a pyrazole ring

    Name: 1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

    Molecular Formula: CHClNO

    Molecular Weight: 387.83 g/mol

Preparation Methods

Synthetic Routes:

  • Condensation Reaction

    • Start with 2-chloro-5-methylphenol and 2-methoxy-5-methylbenzoyl chloride.
    • React them to form the phenoxybenzoyl chloride intermediate.
    • Next, react the intermediate with 1H-pyrazole-3-carboxamide to obtain the desired compound.
  • Industrial Production

    • Industrial-scale synthesis typically involves optimized reaction conditions, such as temperature, solvent, and catalysts.
    • These methods ensure high yield and purity.

Chemical Reactions Analysis

Reactions:

    Substitution Reactions: The chlorine atom can undergo substitution reactions (e.g., nucleophilic substitution) due to its electrophilic nature.

    Reduction: Reduction of the nitro group (if present) to an amino group.

    Oxidation: Oxidation of the methyl groups (if desired).

Common Reagents and Conditions:

    Substitution: Alkoxides, amines, or thiols as nucleophiles.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate).

Major Products:

  • The primary product is the target compound itself.
  • By-products may include regioisomers or side reactions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, anticancer).

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

    Targets: It likely interacts with specific proteins or enzymes.

    Pathways: Further research is needed to elucidate the exact pathways.

Comparison with Similar Compounds

    Uniqueness: Its specific substitution pattern and combination of functional groups distinguish it.

    Similar Compounds: Related compounds include other pyrazoles, carboxamides, and phenolic derivatives.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H20ClN3O3/c1-13-5-7-18(26-3)17(10-13)22-20(25)16-8-9-24(23-16)12-27-19-11-14(2)4-6-15(19)21/h4-11H,12H2,1-3H3,(H,22,25)

InChI Key

GLMQKYSMLKTMBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C=C2)COC3=C(C=CC(=C3)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.